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Introduction
Autocamtide 2, amide is a highly selective synthetic peptide substrate for

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the

autophosphorylation site of the α-subunit of CaMKII, this peptide serves as an invaluable tool

for the specific measurement of CaMKII activity in various experimental settings. Its high affinity

and selectivity make it a superior choice for dissecting the intricate roles of CaMKII in cellular

signaling pathways, particularly in neuroscience and cardiology research. This guide provides

an in-depth overview of Autocamtide 2, amide, including its mechanism of action, quantitative

data, detailed experimental protocols, and visualizations of relevant signaling pathways and

workflows.

Mechanism of Action
Autocamtide 2, amide acts as a specific substrate for the serine/threonine kinase CaMKII.

The peptide sequence contains a phosphorylation site that is recognized and catalyzed by

activated CaMKII. The rate of phosphorylation of Autocamtide 2, amide is directly proportional

to the enzymatic activity of CaMKII. This property allows for the quantification of CaMKII activity

through the detection of the phosphorylated product. The specificity of Autocamtide 2, amide
for CaMKII over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is

a key advantage for its use in complex biological samples.
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Data Presentation
Physicochemical Properties

Property Value

Molecular Formula C65H119N23O19

Molecular Weight 1526.78 g/mol

Sequence
H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-

Asp-Ala-Leu-NH2

Solubility Soluble in water

Storage Store at -20°C for long-term stability.

Kinetic Parameters for CaMKII
The following table summarizes the known kinetic parameters of Autocamtide 2 with CaMKII.

While the Michaelis constant (Km) is well-documented, specific values for the maximum

reaction velocity (Vmax) and the catalytic rate constant (kcat) are not readily available in

publicly accessible literature. The catalytic efficiency (kcat/Km) is therefore also not

determined.

Parameter Value Reference

Km 2 µM [3]

Vmax Not Reported

kcat Not Reported

kcat/Km Not Reported

Kinase Specificity Profile
Autocamtide 2, amide is highly selective for CaMKII. While comprehensive quantitative

screening data against a large panel of kinases is not publicly available, existing literature

indicates minimal to no phosphorylation by other common kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/A_Deep_Dive_into_Calmodulin_Dependent_Protein_Kinase_Substrate_Analogs_A_Technical_Guide.pdf
https://www.benchchem.com/product/b15617202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Activity/Affinity Reference

CaMKII High [1][2]

Protein Kinase A (PKA) No significant activity [4]

Protein Kinase C (PKC) Very low affinity (Km > 50 µM)

CaMKIV
Not significantly affected by the

related inhibitor AIP
[4]

Experimental Protocols
A variety of methods can be employed to measure the phosphorylation of Autocamtide 2,
amide by CaMKII. These range from traditional radioactive assays to more modern non-

radioactive techniques.

Radioactive Kinase Assay using [γ-³²P]ATP
This is a highly sensitive, traditional method for measuring kinase activity.

Materials:

Purified active CaMKII

Autocamtide 2, amide

[γ-³²P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM

CaCl₂, 2 µg/mL Calmodulin)

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter

Procedure:
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Prepare a reaction mixture containing kinase reaction buffer, Autocamtide 2, amide (at a

concentration near its Km, e.g., 2-10 µM), and purified CaMKII.

Initiate the reaction by adding [γ-³²P]ATP (final concentration ~100 µM).

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Perform a final wash with acetone and allow the papers to air dry.

Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive HPLC-MS Kinase Assay
This method offers high specificity and accuracy without the need for radioactivity.[5]

Materials:

Purified active CaMKII

Autocamtide 2, amide

ATP

Kinase reaction buffer

Quenching solution (e.g., 1% formic acid)

HPLC-MS system with a C18 column

Procedure:
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Perform the kinase reaction as described in the radioactive assay protocol, but using non-

radiolabeled ATP.

Stop the reaction by adding an equal volume of quenching solution.[5]

Centrifuge the samples to pellet any precipitate.

Inject the supernatant into the HPLC-MS system.

Separate the unphosphorylated Autocamtide 2, amide from the phosphorylated product

using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

Quantify the peak areas of both the substrate and the product using mass spectrometry. The

percentage of product formation can then be calculated.

ELISA-Based Kinase Assay
This high-throughput method utilizes a phospho-specific antibody to detect the phosphorylated

product.

Materials:

96-well plates

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Autocamtide 2, amide

Purified active CaMKII

ATP

Kinase reaction buffer

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Phospho-specific primary antibody that recognizes phosphorylated Autocamtide 2
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HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coat the wells of a 96-well plate with Autocamtide 2, amide (e.g., 1-10 µg/mL in coating

buffer) overnight at 4°C.

Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room

temperature.

Wash the wells again.

Add the kinase reaction mixture containing purified CaMKII and ATP to the wells.

Incubate at 30°C for a predetermined time.

Wash the wells to remove the kinase and ATP.

Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at

room temperature.

Wash the wells and add the TMB substrate.

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a

microplate reader.
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Caption: CaMKII Signaling and Autocamtide 2, amide Assay Principle.
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1. Reaction Setup
2. Kinase Reaction 3. Termination 4. Detection & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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